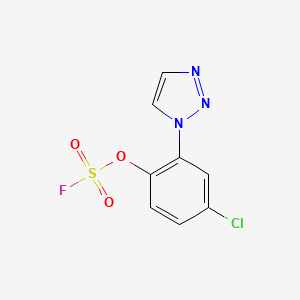

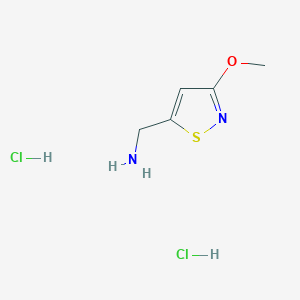

![molecular formula C13H14BrN3O2 B2828266 1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 957006-96-1](/img/structure/B2828266.png)

1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for other pyrazole derivatives .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Scientific Research Applications

Square Planar Pd(II) Complexes

Research demonstrates the synthesis and characterization of square planar mononuclear Pd(II) complexes involving substituted 2-(pyrazole-1-yl)phenylamines derived from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP). These complexes exhibit unprecedented helical twists, showcasing their potential in developing novel molecular architectures with unique optical and electronic properties M. Drew et al., 2007.

Structural and Spectral Characteristics

A study explored the structural and spectral characteristics of conjugated pyrazoles, highlighting how functional groups influence tautomeric behavior and energy band gaps. This research is crucial for understanding the electronic properties of pyrazole derivatives and their applications in materials science K. H. Ibnaouf et al., 2019.

Antibacterial and DNA Photocleavage Study

1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles were synthesized and evaluated for their antibacterial potential and DNA photocleavage ability. This research contributes to the development of new antimicrobial agents and tools for genetic engineering Tulika Sharma et al., 2020.

Synthesis of Chlorantraniliprole

The paper details the synthesis process of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid and involving a key intermediate, demonstrating the compound's relevance in agricultural chemistry Chen Yi-fen et al., 2010.

Substituted 4-Nitrosopyrazoles in Diels-Alder Reaction

This study investigates the reactivity of 3,5-substituted 4-nitroso-1H-pyrazoles with diene hydrocarbons, aiming to synthesize substituted oxazines, pyrazoles, and but-2-en-1-ones with potential biological activity. The findings could lead to new pharmaceuticals D. S. Volkova et al., 2021.

Electrophilic Substitution and Antitumor Agents

A study on the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate led to the synthesis of b-fused carbazoles, indicating their potential as antitumor agents. This research highlights the therapeutic applications of pyrazole derivatives N. Haider et al., 2014.

Mechanism of Action

properties

IUPAC Name |

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUGYAWIKPZYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

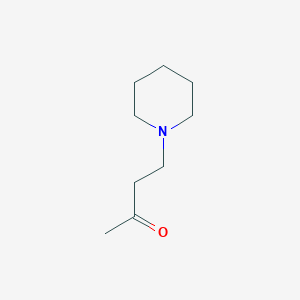

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)

![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)

![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)